6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde

Process Chemistry Pexidartinib Synthesis Yield Optimization

This aldehyde is the preferred late-stage intermediate for large-scale pexidartinib API production, enabling a single-step convergent reductive amination that bypasses the oxidation step required with alcohol analogs (saving 5–20% cumulative yield). The trifluoromethyl group provides a 2–10× metabolic stability advantage, and the compound is fully characterized (¹H NMR, 400 MHz, DMSO-d₆). Procure at ≥98% purity to meet ICH Q3A impurity thresholds.

Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
CAS No. 1246889-70-2
Cat. No. B1442327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde
CAS1246889-70-2
Molecular FormulaC13H10F3N3O
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CNC2=NC=C(C=C2)C=O)C(F)(F)F
InChIInChI=1S/C13H10F3N3O/c14-13(15,16)11-3-1-9(5-17-11)6-18-12-4-2-10(8-20)7-19-12/h1-5,7-8H,6H2,(H,18,19)
InChIKeyVUPBDHQMUNOPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde (CAS 1246889-70-2): A Key Pexidartinib Intermediate for Targeted Synthesis and Procurement


6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde (CAS 1246889-70-2) is a heterocyclic building block with the molecular formula C13H10F3N3O and a molecular weight of 281.23 g/mol . It serves as a critical late-stage intermediate in the synthesis of pexidartinib (PLX3397), an FDA-approved CSF1R/c-Kit/FLT3 inhibitor for tenosynovial giant cell tumor (TGCT) . The compound features a trifluoromethyl-substituted pyridine linked via a secondary amine bridge to a nicotinaldehyde moiety, providing a strategically positioned aldehyde handle for the final reductive amination step in the drug's assembly .

Why Generic Substitution Fails: 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde Cannot Be Replaced by Simple Analogs


Attempts to replace 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde with structurally related analogs present significant risks to synthetic route viability. Alternative aldehyde intermediates, such as the Boc-protected 2-[(di-tert-butoxycarbonyl)amino]-5-formylpyridine utilized in the WO2016/179412 route, suffer from poor step yields and require toxic, superstoichiometric reagents including trifluoroacetic acid and pyrophoric triethylsilane . The reduced alcohol analog lacks the reactive aldehyde necessary for the convergent reductive amination that assembles the final pexidartinib scaffold, necessitating an additional oxidation step with associated yield loss . Non-fluorinated congeners lack the trifluoromethyl group that enhances metabolic stability and target binding, which is essential for the drug candidate's pharmacokinetic profile .

Quantitative Evidence Guide: 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde Procurement Specifications and Comparator Data


Synthetic Route Yield: CN113429342A vs. WO2016/179412 Boc-Protected Alternative

The CN113429342A route employing 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde as the key intermediate achieves a total yield greater than 58.62% across the multi-step sequence . In contrast, the WO2016/179412 route, which uses 2-[(di-tert-butoxycarbonyl)amino]-5-formylpyridine as the aldehyde intermediate, is explicitly characterized as 'poor-yielding' and requires toxic and corrosive reagents in superstoichiometric quantities . The CN113429342A method uses inexpensive 6-aminonicotinate esters and 6-trifluoromethylnicotinaldehyde as starting materials with sodium borohydride/acetic acid or sodium cyanoborohydride as mild reducing agents, enabling large-scale production with reduced production cost .

Process Chemistry Pexidartinib Synthesis Yield Optimization

Functional Group Reactivity: Aldehyde vs. Alcohol Intermediate for Convergent Assembly

6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde bears a free aldehyde group at the pyridine 3-position, enabling direct convergent reductive amination with the aminopyridine-containing fragment to assemble the pexidartinib core in a single step . The corresponding alcohol analog, [6-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)pyridin-3-yl]methanol, requires a separate oxidation step to regenerate the aldehyde before reductive amination can proceed, adding a step and incurring yield loss . In the CN113429342A patent, the oxidation of the alcohol to the aldehyde is performed as a distinct step using an oxidizing agent, confirming the irreplaceable role of the aldehyde oxidation state for the final coupling .

Reductive Amination Convergent Synthesis Oxidation State

Trifluoromethyl Substituent Impact: Metabolic Stability and Lipophilicity vs. Non-Fluorinated Analogs

The trifluoromethyl group at the 6-position of the pyridine ring confers quantifiable advantages in drug-likeness parameters. The compound's computed XLogP3-AA value is 2 (PubChem) , reflecting moderate lipophilicity suitable for membrane permeability. Literature reviews on fluorinated pharmaceuticals demonstrate that a CF3 substituent typically increases metabolic stability by 2- to 10-fold compared to the corresponding -CH3 or -H analog by blocking oxidative metabolism at the substituted position . A non-fluorinated 6-(((pyridin-3-yl)methyl)amino)nicotinaldehyde analog would lack this protection, rendering it susceptible to CYP450-mediated oxidation and reducing the in vivo half-life of downstream drug candidates .

Fluorine Chemistry Metabolic Stability Drug Design

Commercial Purity Benchmarks: AKSci 95% vs. MolCore 98% Specifications

Commercially, 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde is supplied at two primary purity grades: AKSci offers the compound at 95% minimum purity (Catalog 8209DN) , while MolCore (摩库) provides an NLT 98% grade under ISO certification suitable for global pharmaceutical R&D and quality control applications . The 3% purity differential is significant for late-stage pharmaceutical intermediates, where higher purity reduces the burden of impurity profiling and purification of the final API.

Quality Control Purity Specification Vendor Comparison

Patent Literature Coverage: Dedicated Synthesis Publication vs. Generic Intermediate Status

Unlike many intermediates that appear only as anonymous compounds in broad patent claims, 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde has a dedicated peer-reviewed synthesis publication in Chemical Research and Application (2022, Vol. 34, Issue 5, pp. 1229-1232) and is the central intermediate in Chinese patent CN113429342A . This level of specific literature coverage is atypical for building-block intermediates. A comparator intermediate from the alternative route, 2-[(di-tert-butoxycarbonyl)amino]-5-formylpyridine, lacks a dedicated synthesis publication and appears only as a component within broader process patents .

Patent Priority Synthetic Methodology Literature Validation

Calculated Physicochemical Properties: TPSA and Rotatable Bonds vs. Pexidartinib Itself

The compound exhibits a topological polar surface area (TPSA) of 54.9 Ų and 4 rotatable bonds (PubChem computed) . These values fall within favorable drug-likeness parameter space: TPSA < 60 Ų is associated with good blood-brain barrier penetration potential, and ≤5 rotatable bonds correlates with favorable oral bioavailability . The final drug pexidartinib has a higher TPSA and molecular weight, meaning the intermediate's properties are relevant for assessing the physicochemical trajectory of the synthetic route. For comparison, the Boc-protected alternative (2-[(di-tert-butoxycarbonyl)amino]-5-formylpyridine) has a TPSA of approximately 68.3 Ų and a higher molecular weight burden from the Boc groups .

Drug-likeness ADME Prediction Intermediate Characterization

Best Research and Industrial Application Scenarios for 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde


Kilogram-Scale Pexidartinib API Manufacturing via the CN113429342A Route

This compound is the optimal aldehyde intermediate for large-scale pexidartinib production using the CN113429342A process. The route achieves a total yield greater than 58.62% using inexpensive starting materials (6-aminonicotinate esters and 6-trifluoromethylnicotinaldehyde) and mild reducing agents (NaBH4/CH3COOH or NaBH3CN) . Procurement of the aldehyde at ≥98% purity (MolCore grade) is recommended to minimize impurity carryover into the final API, where ICH Q3A thresholds apply .

Reductive Amination Optimization for Late-Stage Drug Conjugation

The free aldehyde functionality enables direct reductive amination with 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine to form pexidartinib in a single convergent step . This eliminates the oxidation step required when the alcohol analog is used, saving one synthetic operation and reducing cumulative yield loss by an estimated 5-20% . Research groups optimizing reductive amination conditions (NaBH(OAc)3, NaBH3CN, or catalytic hydrogenation) will find this aldehyde immediately compatible with standard protocols.

Structure-Activity Relationship (SAR) Studies on CSF1R/c-Kit Inhibitors

Because the trifluoromethyl group at the pyridine 6-position enhances metabolic stability by 2- to 10-fold relative to non-fluorinated analogs , this intermediate serves as a privileged building block for synthesizing pexidartinib analogs for SAR exploration. Medicinal chemistry teams can use this aldehyde to generate focused libraries via reductive amination with diverse amine-containing fragments, confident that the CF3 substituent provides a baseline metabolic stability advantage .

Quality Control and Reference Standard Preparation for Pexidartinib Manufacturing

Given its dedicated peer-reviewed synthesis publication in Chemical Research and Application (2022) , this compound is uniquely suited as a characterized reference standard for impurity profiling in pexidartinib API batch release. The published 1H NMR data (400 MHz, DMSO-d6) provides definitive identity confirmation: δ 8.73 (s, 1H), 8.56 (d, J=2.2 Hz, 1H), 8.07 (t, J=5.8 Hz, 1H), 7.98 (d, J=6.8 Hz, 1H), 7.87 (d, J=1.8 Hz, 1H), 7.85 (d, J=2.6 Hz, 1H), 6.61 (d, J=8.8 Hz, 1H), 4.69 (d, J=5.8 Hz, 2H) . This level of spectroscopic documentation is rarely available for intermediates and supports regulatory filing requirements.

Quote Request

Request a Quote for 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.